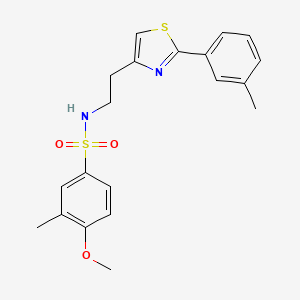

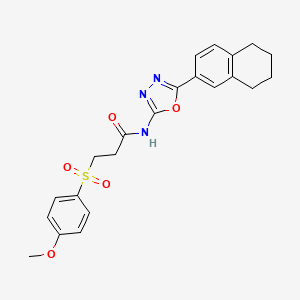

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction 4-Methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative. These compounds are known for their varied applications in medicine and industry. The specific compound under discussion is a complex organic molecule with potential applications in various fields due to its unique chemical structure.

Synthesis Analysis The synthesis of benzenesulfonamide derivatives like 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps and yields products with high specificity. For instance, the synthesis of a related compound, N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide, was achieved in 75-84% overall chemical yield through a multi-step process, including O-[(11)C]-methylation (Gao, Xu, Wang, & Zheng, 2014).

Molecular Structure Analysis The molecular structure of benzenesulfonamide compounds is characterized by the presence of a sulfonamide group attached to a benzene ring. This structure is crucial in determining the compound's chemical behavior and reactivity. For example, the crystal structure of 4-(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide shows a monoclinic space group, illustrating the compound's complex geometric configuration (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Chemical Reactions and Properties Benzenesulfonamide derivatives participate in various chemical reactions due to their active functional groups. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, a similar compound, exhibits C—H⋯πaryl interactions in its crystal structure, influencing its chemical reactivity (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Physical Properties Analysis The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystalline structures, are influenced by their molecular arrangements. For example, the crystal structure and physical characteristics of a related compound, 2,4-dichlorobenzenesulfonamide derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole, were detailed, revealing insights into its stability and physical state (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Applications De Recherche Scientifique

Photodynamic Therapy and Photosensitizers

- The compound has been used in the synthesis of new zinc phthalocyanine derivatives characterized by high singlet oxygen quantum yields. These derivatives show promising applications in photodynamic therapy due to their significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them potential Type II photosensitizers for treating cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

UV Protection and Antimicrobial Properties

- The compound is part of a group of benzenesulfonamides designed to enhance the dyeability of cotton fabrics while providing additional functionalities. Fabrics treated with these compounds exhibit excellent fastness along with effective UV protection and antimicrobial properties, showcasing the compound's role in fabric finishing processes (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Crystallographic Studies and Molecular Interactions

- The compound is mentioned in studies focusing on crystal structures, where it helps understand molecular interactions and tautomeric forms. The structural studies reveal differences in intramolecular hydrogen bonding and the orientation of functional groups, providing insights into the crystalline forms and molecular cohesion (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).

Synthesis and Bioactivity

- The compound plays a role in synthesizing various benzenesulfonamide derivatives with potential bioactivity. For instance, its derivatives have been studied for anticancer activity, showing promising results against specific human cancer cell lines. This points to the compound's role in developing potential therapeutic agents (Kumar et al., 2015).

Orientations Futures

Given the biological activity of related compounds, it could be worthwhile to investigate the biological activity of this compound further. This could involve in vitro testing against various biological targets, or in vivo testing in appropriate animal models. If promising activity is found, the compound could then be optimized through medicinal chemistry techniques .

Propriétés

IUPAC Name |

4-methoxy-3-methyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-14-5-4-6-16(11-14)20-22-17(13-26-20)9-10-21-27(23,24)18-7-8-19(25-3)15(2)12-18/h4-8,11-13,21H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMYASNWFSGTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)